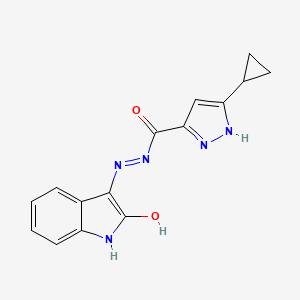

![molecular formula C21H28N2O2 B5667640 1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5667640.png)

1-[(4-methoxy-1-naphthyl)methyl]-4-(3-methylbutanoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar piperazine derivatives often involves reactions that introduce polar functional groups to reduce lipophilicity, aiming for therapeutic or diagnostic applications. For example, analogues of σ receptor ligand PB28 were designed with reduced lipophilicity by substituting methylene groups with more polar functional groups, showing moderate activity at the P-gp efflux pump (Abate et al., 2011). Another approach involved the synthesis of 5-HT7 receptor antagonists from piperazine derivatives, indicating the versatility of piperazine scaffolds for synthesizing receptor-targeted molecules (Yoon et al., 2008).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. Studies have focused on understanding how modifications to the piperazine scaffold affect receptor affinity and selectivity. For instance, compounds derived from the σ2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine exhibited high affinities for σ2 receptors, demonstrating the impact of structural changes on biological activity (Berardi et al., 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of mononuclear transition metal dithiocarbamate complexes featuring piperazine-based ligands showcases the chemical versatility and reactivity of these compounds (Verma & Singh, 2015).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as lipophilicity, are critical for their biological efficacy. The design of analogues with specific physical properties can enhance their applicability in diagnostic or therapeutic contexts. For instance, compounds with adjusted lipophilicity have been explored for potential use as positron emission tomography (PET) radiotracers, emphasizing the importance of physical properties in the development of diagnostic agents (Abate et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, dictate the potential uses of piperazine derivatives. The exploration of different functional groups and their impact on chemical behavior is essential for tailoring compounds for specific applications. Studies on the antibacterial activity of piperazine compounds, for example, highlight the relationship between chemical structure and biological activity (Xu et al., 2012).

Propriétés

IUPAC Name |

1-[4-[(4-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-16(2)14-21(24)23-12-10-22(11-13-23)15-17-8-9-20(25-3)19-7-5-4-6-18(17)19/h4-9,16H,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZVLNAEBUBABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

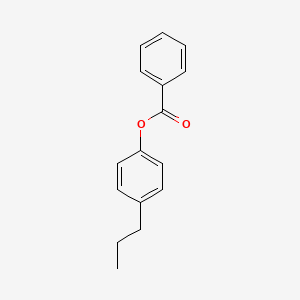

![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)

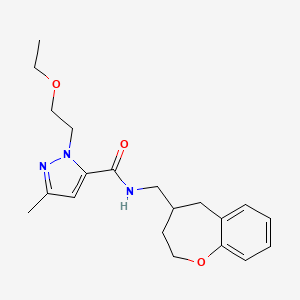

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667580.png)

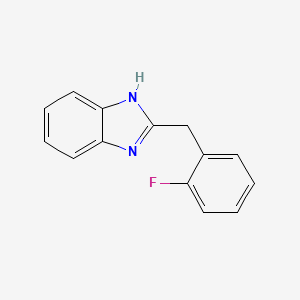

![4-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5667607.png)

![N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)

![7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5667613.png)

![2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole](/img/structure/B5667633.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)

![2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)

![8-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667675.png)